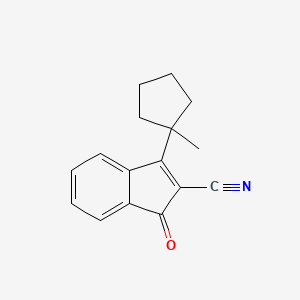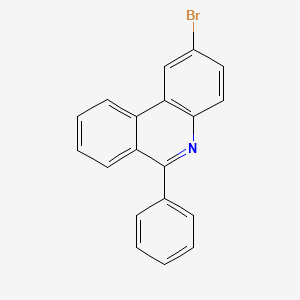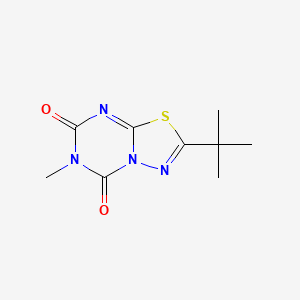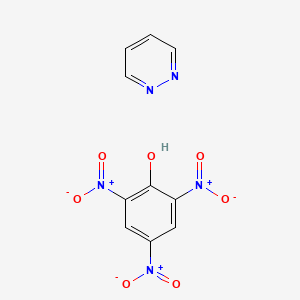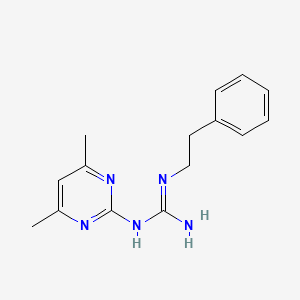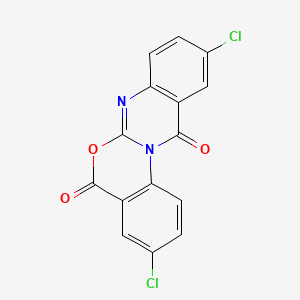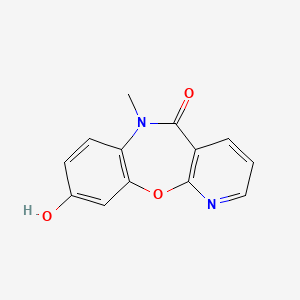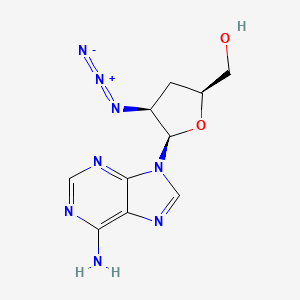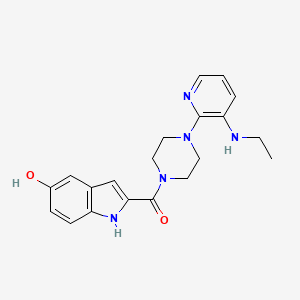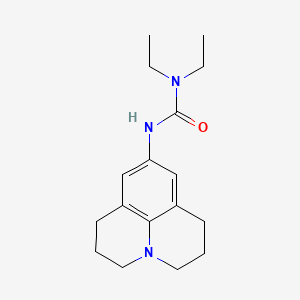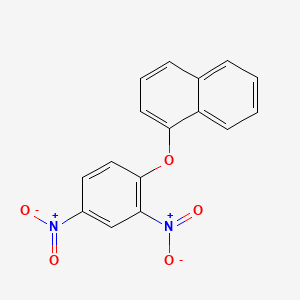
1-(2,4-Dinitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a 2,4-dinitrophenoxy group
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dinitrophenoxy)naphthalene typically involves the reaction of 1-naphthol with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include steps for the recovery and recycling of solvents, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
1-(2,4-Dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenoxy)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, the compound can act as a fluorescence probe by undergoing photoinduced electron transfer (PET) reactions. This mechanism allows it to detect the presence of certain molecules, such as hydrogen sulfide, by exhibiting changes in fluorescence intensity .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dinitrophenoxy)naphthalene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol is known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
Naphthalene-1-acetic acid: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds are used in fluorescence probes and have similar applications in detecting biological molecules.
Eigenschaften
CAS-Nummer |
3761-15-7 |
|---|---|
Molekularformel |
C16H10N2O5 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)12-8-9-16(14(10-12)18(21)22)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |
InChI-Schlüssel |
BCGKQGJTZQCWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


